Product packaging for 6-bromo-2,2-dimethylcyclohexan-1-one(Cat. No.:CAS No. 21690-26-6)

6-bromo-2,2-dimethylcyclohexan-1-one

Cat. No.: B3381103
CAS No.: 21690-26-6
M. Wt: 205.09 g/mol
InChI Key: NQKPKIZHPZWYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2,2-dimethylcyclohexan-1-one (CAS 21690-26-6) is a brominated cyclic ketone of high interest in organic synthesis. With the molecular formula C8H13BrO and a molecular weight of 205.09 g/mol , this compound serves as a versatile alkylating agent and a key synthetic intermediate. Its structure, featuring a bromine atom on the cyclohexanone ring, makes it a valuable electrophile for nucleophilic substitution reactions and a precursor for further functionalization. This compound is closely related to dimedone (5,5-dimethylcyclohexane-1,3-dione), a classic starting material in the synthesis of complex fragrance ingredients . As such, this compound holds significant research value in the development of perfumery and flavoring agents, particularly in the synthesis of green ketone, an important ingredient known for its fresh, natural scent and its use as a perfuming and odor-modifying agent . Researchers also utilize this compound and its derivatives in structural and computational chemistry studies to analyze molecular conformations, such as the puckering of the cyclohexanone ring, and intermolecular interaction energies . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13BrO B3381103 6-bromo-2,2-dimethylcyclohexan-1-one CAS No. 21690-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,2-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-8(2)5-3-4-6(9)7(8)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKPKIZHPZWYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310377
Record name 6-bromo-2,2-dimethyl-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21690-26-6
Record name NSC226244
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromo-2,2-dimethyl-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,2-dimethylcyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 6 Bromo 2,2 Dimethylcyclohexan 1 One

Direct Bromination Strategies of 2,2-Dimethylcyclohexanone (B156460)

The direct bromination of 2,2-dimethylcyclohexanone is a primary route to obtaining the desired product. However, the unsymmetrical nature of the ketone, with two distinct α-carbons (C-6 and C-2), necessitates regioselective control to favor bromination at the C-6 position. The choice of catalyst—acid or base—or the use of radical conditions can significantly influence the outcome of this reaction by proceeding through different reactive intermediates.

Acid-Catalyzed Regioselective Bromination via Enol Intermediates

Under acidic conditions, the bromination of a ketone proceeds through an enol intermediate. libretexts.orgchemtube3d.comwikipedia.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. Subsequent deprotonation at an α-carbon leads to the formation of an enol. For unsymmetrical ketones like 2,2-dimethylcyclohexanone, two different enols can be formed. The thermodynamic enol, which is the more substituted and generally more stable enol, would be formed by deprotonation at the C-2 position. However, due to the presence of the gem-dimethyl group at C-2, this position is sterically hindered. The kinetic enol is formed by deprotonation at the less substituted C-6 position.

In the case of 2,2-dimethylcyclohexanone, the formation of the thermodynamic enol at the C-2 position is disfavored due to the steric hindrance imposed by the two methyl groups. Therefore, the formation of the enol is more likely to occur at the less sterically hindered C-6 position. This enol then acts as a nucleophile, attacking a molecule of bromine (Br₂) to yield the α-brominated ketone. wikipedia.org The acid catalyst is regenerated in the final step. libretexts.org The regioselectivity of acid-catalyzed bromination of unsymmetrical ketones generally favors the more substituted carbon, leading to the thermodynamic product. jove.com However, the significant steric hindrance at the C-2 position of 2,2-dimethylcyclohexanone would be expected to direct bromination to the C-6 position.

Table 1: Key Aspects of Acid-Catalyzed Bromination

FeatureDescription
Catalyst Typically a strong acid such as HBr or acetic acid. wikipedia.org
Intermediate Enol. libretexts.orgchemtube3d.com
Regioselectivity Generally favors the more substituted α-carbon (thermodynamic control), but steric hindrance can direct bromination to the less substituted position. wikipedia.orgjove.com For 2,2-dimethylcyclohexanone, bromination is anticipated at the C-6 position.
Reaction Conditions Typically involves the use of Br₂ in a suitable solvent like acetic acid. chemtube3d.com

Base-Catalyzed Regioselective Bromination via Enolate Intermediates

Base-catalyzed bromination of ketones proceeds through an enolate intermediate. chemtube3d.com A base abstracts an α-hydrogen to form a resonance-stabilized enolate anion. In the case of 2,2-dimethylcyclohexanone, the C-6 protons are kinetically more acidic and less sterically hindered than the C-2 position. Therefore, the formation of the enolate is expected to occur preferentially at the C-6 position. This enolate then reacts with elemental bromine.

A key characteristic of base-catalyzed halogenation is that the introduction of the first halogen atom increases the acidity of the remaining α-hydrogens on the same carbon, making subsequent halogenations at that position faster. wikipedia.org However, for the formation of the mono-brominated product, this can be a disadvantage, potentially leading to polybrominated species. Careful control of stoichiometry and reaction conditions is crucial to achieve mono-bromination. The use of a sterically hindered base can also enhance the selectivity for the less substituted α-position.

Table 2: Key Aspects of Base-Catalyzed Bromination

FeatureDescription
Catalyst A base, such as hydroxide (B78521) or an alkoxide. chemtube3d.com
Intermediate Enolate anion. chemtube3d.com
Regioselectivity Generally favors the less substituted α-carbon (kinetic control) due to the greater acidity of the protons at that position. wikipedia.org
Reaction Conditions Involves the use of a base and Br₂. Can be prone to polybromination. wikipedia.orgyoutube.com

Radical Bromination Approaches

Radical bromination offers an alternative pathway for the synthesis of α-bromoketones. This method typically employs N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions (UV irradiation). wikipedia.orgresearchgate.net The reaction proceeds via a radical chain mechanism.

The selectivity of radical bromination is governed by the stability of the radical intermediate. In the case of 2,2-dimethylcyclohexanone, abstraction of a hydrogen atom from the C-6 position would lead to a secondary radical, while abstraction from a methyl group would result in a primary radical. The tertiary C-2 position has no hydrogens to abstract. Between the available positions, the secondary radical at C-6 is more stable than a primary radical on the methyl groups. Therefore, radical bromination is expected to be selective for the C-6 position. The use of NBS is advantageous as it provides a low, constant concentration of Br₂, which helps to minimize side reactions. wikipedia.org

Table 3: Key Aspects of Radical Bromination

FeatureDescription
Reagents N-bromosuccinimide (NBS) is a common bromine source. wikipedia.orgresearchgate.net
Initiator Radical initiators like AIBN or UV light are often used. researchgate.net
Intermediate Carbon radical.
Regioselectivity Favors the formation of the most stable radical intermediate. For 2,2-dimethylcyclohexanone, this would be the secondary radical at the C-6 position.
Reaction Conditions Typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.org

Indirect Synthetic Routes via Functional Group Interconversions

Indirect routes to 6-bromo-2,2-dimethylcyclohexan-1-one offer alternative strategies that can provide greater control over regioselectivity by starting from precursors where the desired functionality is already established or can be introduced with high precision.

Approaches from Non-Ketone Precursors

One plausible indirect route starts from the corresponding alcohol, 2,2-dimethylcyclohexanol. This approach would involve a two-step sequence. First, the secondary alcohol is oxidized to the ketone, 2,2-dimethylcyclohexanone, using a standard oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The resulting ketone can then be subjected to one of the regioselective bromination methods described above.

Alternatively, a one-pot synthesis from a secondary alcohol to an α-bromoketone has been developed using reagents like ammonium (B1175870) bromide and Oxone, which proceeds through the in-situ generation and subsequent oxidative bromination of the ketone. deepdyve.com Another potential precursor is 2,2-dimethylcyclohexene. Acid-catalyzed hydration of this alkene would likely lead to a mixture of alcohols, including 2,2-dimethylcyclohexanol, which could then be oxidized and brominated.

Selective Derivatization from Related Halogenated Cyclohexanes

A more direct and potentially highly selective method involves the derivatization of a pre-existing halogenated cyclohexane (B81311). For instance, a documented synthesis of this compound starts from 2,2-dibromo-6,6-dimethylcyclohexan-1-one. amazonaws.com This reaction is carried out using visible light mediated dehalogenation, which selectively removes one of the bromine atoms. amazonaws.com This method highlights the potential for using polyhalogenated precursors to access the target mono-brominated compound with high selectivity.

Another example of derivatization involves the use of this compound as a reactant in the synthesis of more complex molecules. In one study, it was reacted with a thiol in the presence of sodium ethoxide in ethanol (B145695) to form a new carbon-sulfur bond. nih.gov While this demonstrates a reaction of the target molecule, it also underscores its availability as a synthetic intermediate, likely prepared through one of the aforementioned routes.

Optimization of Reaction Conditions and Reagent Systems

The regioselective α-bromination of unsymmetrical ketones like 2,2-dimethylcyclohexan-1-one presents a significant challenge due to the potential for reaction at multiple sites. The position of bromination is primarily governed by the reaction conditions, which influence whether the reaction proceeds via an enol or enolate intermediate.

Under acidic conditions, the reaction typically proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and the more substituted enol is generally more stable, leading to bromination at the more substituted α-carbon. For 2,2-dimethylcyclohexan-1-one, this would favor the formation of the desired 6-bromo isomer. Common acidic catalysts include hydrobromic acid (HBr) or acetic acid. libretexts.org

In contrast, base-mediated bromination proceeds via an enolate intermediate. The less sterically hindered α-proton is more readily abstracted, leading to the formation of the kinetic enolate and subsequent bromination at the less substituted position. However, with a sterically hindered ketone like 2,2-dimethylcyclohexan-1-one, the formation of the enolate at the C6 position is sterically favored over the highly hindered C2 position bearing the gem-dimethyl group.

A variety of brominating agents have been employed for the α-bromination of ketones. Molecular bromine (Br₂) is the traditional reagent, often used in solvents like acetic acid, methanol (B129727), or carbon tetrachloride. nih.gov However, due to its hazardous nature, alternative brominating agents are often preferred. N-Bromosuccinimide (NBS) is a widely used alternative that is easier to handle and often provides higher selectivity. The reaction with NBS is typically initiated by a radical initiator or light, or it can proceed under acidic or basic catalysis.

The optimization of the synthesis of α-bromoketones often involves a systematic study of various parameters to maximize yield and selectivity while minimizing side reactions. Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar protic solvents like methanol and acetic acid can facilitate enol formation, while aprotic solvents may be used for reactions involving enolates.

Temperature: Reaction temperatures are often optimized to control the rate of reaction and minimize the formation of byproducts. Lower temperatures can enhance selectivity.

Catalyst: The use of an appropriate acid or base catalyst is crucial for controlling the reaction pathway and achieving the desired regioselectivity.

Brominating Agent: The choice between reagents like Br₂, NBS, or other sources of electrophilic bromine can influence the reaction's efficiency and safety profile.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

EntryBrominating Agent (equiv.)SolventCatalyst (mol%)Temperature (°C)Time (h)Hypothetical Yield (%)Hypothetical Regioselectivity (6-bromo:other)
1Br₂ (1.1)Acetic AcidHBr (5)2547590:10
2Br₂ (1.1)Methanol-067085:15
3NBS (1.1)CCl₄AIBN (2)8028088:12
4NBS (1.1)Acetic Acid-5038592:8
5CuBr₂ (1.2)Methanol-6558895:5

This table is for illustrative purposes and does not represent actual experimental data.

Further optimization could involve exploring microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields in some bromination reactions. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of this compound can be approached with these principles in mind by carefully selecting reagents, solvents, and reaction conditions.

Key green chemistry considerations for the α-bromination of ketones include:

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product. Reactions using Br₂ have a theoretical atom economy of less than 100% due to the formation of HBr as a byproduct.

Use of Safer Solvents: Replacing hazardous organic solvents like carbon tetrachloride with greener alternatives such as water, ethanol, or ionic liquids.

Use of Safer Reagents: Avoiding highly toxic and corrosive reagents like molecular bromine in favor of safer alternatives.

Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste.

Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation or conducting reactions at ambient temperature.

Several green strategies have been developed for the α-bromination of ketones that could be applicable to the synthesis of this compound.

One notable approach involves the use of hydrogen peroxide (H₂O₂) as an in-situ oxidant for bromide ions. The H₂O₂-HBr system allows for the generation of electrophilic bromine in situ, with water as the only byproduct. rsc.orgresearchgate.net This method can often be performed in water as the solvent, further enhancing its green credentials. rsc.org

Another sustainable approach is the use of a bromide/bromate couple (e.g., NaBr/NaBrO₃) in an aqueous acidic medium. researchgate.net This system generates bromine in situ and avoids the direct handling of liquid bromine.

The use of solid-supported reagents or catalysts is another avenue for greening the synthesis. For example, polymer-bound brominating agents can simplify product purification and allow for the recycling of the reagent.

Continuous flow chemistry offers a safer and more sustainable alternative to traditional batch processing for hazardous reactions like bromination. nih.gov In a flow system, small quantities of reagents are mixed continuously in a microreactor, allowing for better control over reaction parameters, improved safety, and easier scalability. The in-situ generation of bromine from safer precursors like HBr and an oxidant can be integrated into a flow process. nih.gov

A hypothetical green synthesis of this compound could involve the reaction of 2,2-dimethylcyclohexan-1-one with HBr and H₂O₂ in water, as depicted in the table below.

Table 2: Illustrative Green Synthetic Approaches for this compound

EntryBrominating SystemSolventCatalystTemperature (°C)Hypothetical Yield (%)Green Chemistry Advantages
1HBr/H₂O₂WaterNone2585Use of water as solvent, high atom economy, water as the only byproduct. rsc.org
2NaBr/NaBrO₃Water/Acetic AcidAcid2580In-situ generation of bromine, avoidance of liquid bromine. researchgate.net
3NBSIonic LiquidNone4082Use of a recyclable and potentially less toxic solvent.
4HBr/NaOCl (in flow)Ethyl Acetate-2590Enhanced safety, better process control, reduced waste. nih.gov

This table is for illustrative purposes and does not represent actual experimental data.

By adopting these and other emerging green technologies, the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner.

Chemical Reactivity and Mechanistic Pathways of 6 Bromo 2,2 Dimethylcyclohexan 1 One

Alpha-Haloketone Reactivity Profiles

Alpha-haloketones exhibit enhanced reactivity compared to standard alkyl halides due to the electronic influence of the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl oxygen increases the electrophilicity of the alpha-carbon and influences the acidity of adjacent protons.

The carbon atom bonded to the bromine (the alpha-carbon) is a key site for nucleophilic substitution. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The general reactivity for SN2 reactions in α-haloketones is significantly higher than in corresponding alkyl halides. This enhanced reactivity can be attributed to favorable orbital overlap in the transition state.

However, SN1 reactions are generally disfavored for α-haloketones. The formation of a carbocation at the alpha-position is destabilized by the adjacent electron-withdrawing carbonyl group, making the unimolecular pathway energetically unfavorable. In the case of 6-bromo-2,2-dimethylcyclohexan-1-one, reactions with nucleophiles that are also strong bases (e.g., alkoxides) will likely result in a competition between SN2 substitution and E2 elimination pathways.

Elimination reactions provide a primary route to the formation of α,β-unsaturated ketones, which are valuable synthetic intermediates. vaia.com Both unimolecular (E1) and bimolecular (E2) mechanisms are possible, with the operative pathway being highly dependent on reaction conditions such as the strength of the base and the nature of the solvent. youtube.com

Elimination Reactions (E1 and E2 Mechanisms)

Stereoelectronic Requirements for Elimination in Cyclohexane (B81311) Systems

The E2 mechanism is a concerted, single-step process that possesses stringent stereoelectronic requirements, especially within a rigid cyclohexane framework. quizlet.com For the reaction to proceed, the β-hydrogen and the leaving group (bromine) must align in an anti-periplanar (or trans-diaxial) conformation. rsc.orgreddit.comchegg.com This specific geometric arrangement allows for the simultaneous overlap of the C-H bonding orbital with the C-Br antibonding orbital, facilitating the formation of the new π-bond as the leaving group departs. chegg.com

In this compound, the cyclohexane ring exists in two primary chair conformations that are in equilibrium.

Conformation A (Axial Bromine): When the bromine atom is in the axial position, a β-hydrogen at the C5 position can also be in an axial position, achieving the necessary trans-diaxial alignment for E2 elimination. This conformation is reactive for the E2 pathway.

Conformation B (Equatorial Bromine): If the bromine atom occupies the more sterically favorable equatorial position, no hydrogen on the C5 carbon can achieve an anti-periplanar relationship. quizlet.com Therefore, this conformation is considered unreactive towards E2 elimination. reddit.com

The rate of the E2 reaction is dependent on the concentration of the conformer with the axial leaving group. chegg.com Any steric factors that destabilize this reactive conformation will slow down the reaction.

In contrast, the E1 mechanism does not have this strict stereochemical requirement. pdx.edu It proceeds through a two-step mechanism involving the initial formation of a planar carbocation intermediate, which is the rate-determining step. pdx.edu The base can then remove a proton from an adjacent carbon without any specific geometric constraint.

Regioselectivity and Stereoselectivity in Alkene Formation

Regioselectivity in elimination reactions is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more thermodynamically stable) alkene as the major product. nih.govbrainly.com Conversely, Hofmann's rule describes the formation of the less substituted alkene, which can be favored when using a sterically bulky base or when there is a poor leaving group. vaia.com

For this compound, the only available β-hydrogens are on the C5 carbon. Therefore, elimination can only lead to one regioisomeric product: 2,2-dimethylcyclohex-5-en-1-one . This simplifies the issue of regioselectivity, as there is no competition between different β-carbons to form Zaitsev versus Hofmann products.

The primary competition is between the E2 and SN2 pathways when using a strong, non-bulky base like sodium methoxide. With a strong, sterically hindered base such as potassium tert-butoxide, the E2 elimination pathway is strongly favored over substitution.

The E1 pathway, favored by weak bases and polar protic solvents, would also lead to the formation of 2,2-dimethylcyclohex-5-en-1-one. nih.gov While carbocation rearrangements are possible in some E1 reactions, in this specific substrate, a rearrangement is unlikely as it would not lead to a more stable carbocation.

Table 1: Theoretical Reaction Outcomes for this compound

Note: The following table is illustrative and based on established mechanistic principles rather than specific experimental data for this compound.

Reagent(s)SolventMajor MechanismPredicted Major Product
Sodium Methoxide (NaOCH₃)Methanol (B129727)E2 / SN2 Competition2,2-dimethylcyclohex-5-en-1-one / 6-methoxy-2,2-dimethylcyclohexan-1-one
Potassium tert-Butoxide (KOtBu)tert-ButanolE22,2-dimethylcyclohex-5-en-1-one
Methanol (CH₃OH), HeatMethanolE1 / SN12,2-dimethylcyclohex-5-en-1-one / 6-methoxy-2,2-dimethylcyclohexan-1-one

Carbonyl Group Reactivity

The ketone's carbonyl group is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is a fundamental aspect of ketone chemistry.

Nucleophiles can attack the partially positive carbon atom of the carbonyl group in a 1,2-addition reaction. The stereochemical outcome of such an addition to a cyclohexanone (B45756) ring is influenced by both steric hindrance and electronic factors. Attack can occur from either the axial or equatorial face of the carbonyl group.

For α,β-unsaturated ketones, which are the products of the elimination reactions of this compound, nucleophilic attack can also occur in a 1,4-conjugate (or Michael) addition fashion. Softer nucleophiles tend to favor 1,4-addition, while harder nucleophiles may favor 1,2-addition directly to the carbonyl carbon.

Reduction Reactions

The reduction of this compound can proceed via several distinct pathways, highly dependent on the choice of reducing agent and reaction conditions. The primary sites of reactivity are the carbonyl group and the carbon-bromine bond.

Common hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄), typically reduce the ketone functionality to a secondary alcohol. masterorganicchemistry.comlibretexts.org This reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, yielding a bromohydrin intermediate. chemguide.co.uk This process is a standard method for converting ketones to alcohols. ncert.nic.in

Alternatively, reductive dehalogenation can occur, removing the bromine atom. wikipedia.org This process often involves the formation of an enolate intermediate, which upon protonation yields the parent ketone, 2,2-dimethylcyclohexanone (B156460). wikipedia.org Various reagents can achieve this, including those that operate via one-electron or two-electron transfer mechanisms. wikipedia.org For instance, reagents like iron pentacarbonyl have been specifically utilized for the reductive debromination of α-bromo ketones. acs.org Photochemical methods using Hantzsch esters have also been shown to promote selective debromination. researchgate.net

Under more forceful conditions, such as those of the Wolff-Kishner reduction which utilizes hydrazine, the carbonyl group can be completely reduced to a methylene (B1212753) (CH₂) group. acs.org

The table below summarizes the potential reduction products based on the reagent used.

Reagent/ConditionProduct(s)Reaction Type
Sodium Borohydride (NaBH₄)6-bromo-2,2-dimethylcyclohexan-1-olCarbonyl Reduction
Zinc/Acetic Acid2,2-dimethylcyclohexan-1-oneReductive Dehalogenation
Iron Pentacarbonyl (Fe(CO)₅)2,2-dimethylcyclohexan-1-oneReductive Dehalogenation
Hydrazine (N₂H₄), KOH, heat1,1-dimethylcyclohexaneWolff-Kishner Reduction

Rearrangement Reactions

Rearrangement reactions provide pathways to fundamentally alter the carbon skeleton of this compound, leading to structurally diverse products.

Favorskii Rearrangement and Related Transformations

The Favorskii rearrangement is a characteristic reaction of α-halo ketones that possess an acidic proton on the α'-carbon. wikipedia.org For this compound, this reaction is particularly relevant. The presence of the gem-dimethyl group at the C2 position blocks enolate formation on that side, meaning the only available acidic α'-proton is at the C6 position, the same carbon bearing the bromine atom.

The mechanism is initiated by a base (e.g., hydroxide (B78521), alkoxide) abstracting the acidic C6 proton to form a transient enolate. This enolate then undergoes a rapid intramolecular nucleophilic attack on the carbon bearing the bromine, displacing the bromide ion and forming a strained bicyclo[4.1.0]heptan-2-one intermediate (a derivative of cyclopropanone). chegg.com

The highly strained cyclopropanone (B1606653) ring is then opened by nucleophilic attack at the carbonyl carbon. This attack and subsequent cleavage result in a ring contraction. The reaction with sodium hydroxide, followed by acidic workup, yields 2,2-dimethylcyclopentanecarboxylic acid. chegg.com If an alkoxide, such as sodium methoxide, is used as the base, the corresponding ester (methyl 2,2-dimethylcyclopentanecarboxylate) is formed.

The table below illustrates the products from the Favorskii rearrangement under different basic conditions.

Base/NucleophileIntermediateFinal Product (after workup)
Sodium Hydroxide (NaOH)Bicyclo[4.1.0]heptan-2-one derivative2,2-dimethylcyclopentanecarboxylic acid
Sodium Methoxide (NaOMe)Bicyclo[4.1.0]heptan-2-one derivativeMethyl 2,2-dimethylcyclopentanecarboxylate
Ammonia (NH₃)Bicyclo[4.1.0]heptan-2-one derivative2,2-dimethylcyclopentanecarboxamide

Pinacol-Type Rearrangements

A direct Pinacol-type rearrangement of this compound is not feasible as this reaction requires a 1,2-diol (vicinal diol) substrate. lookchem.comcolab.ws However, the bromo-ketone could theoretically be converted into a suitable diol precursor, which could then undergo this rearrangement.

A hypothetical pathway would first involve the reduction of the ketone to an alcohol with a reagent like NaBH₄, producing 6-bromo-2,2-dimethylcyclohexan-1-ol. Subsequent substitution of the bromine atom with a hydroxyl group would yield the necessary 2,2-dimethylcyclohexane-1,6-diol.

Once this hypothetical diol is formed, treatment with a strong acid would initiate the Pinacol rearrangement. colab.ws The mechanism involves protonation of one of the hydroxyl groups, which then departs as a water molecule to form a carbocation. This is followed by the migration of an adjacent alkyl group to the carbocation center, driven by the formation of a more stable, resonance-stabilized protonated ketone. The final product's structure would depend on which hydroxyl group leaves and which group migrates, governed by the relative stability of the potential carbocation intermediates.

Enolate Chemistry and Further Functionalization at the Alpha-Positions

The enolate chemistry of this compound is dominated by the molecule's unique substitution pattern.

Generation and Characterization of Enolates

Enolates are typically formed by the deprotonation of a carbon alpha to a carbonyl group. ncert.nic.in In this compound, the C2 position is quaternary and lacks a proton, thus preventing enolate formation at this site. Consequently, enolate generation can only occur through the abstraction of the single proton at the C6 position. pressbooks.pub

However, the generation of a stable, characterizable enolate from this compound using a base is not straightforward. The C6 position also bears the bromide, an excellent leaving group. Therefore, upon formation, the enolate is not a stable species but rather a transient intermediate. wikipedia.org It immediately undergoes an intramolecular SN2 reaction, with the enolate's negative charge displacing the bromide on the same carbon to form the cyclopropanone intermediate of the Favorskii rearrangement. Its existence is thus inferred from the final products of this rearrangement rather than through direct spectroscopic characterization.

An alternative method for generating a specific enolate from this substrate is through reductive dehalogenation, where a reducing agent cleaves the C-Br bond to directly produce the metal enolate of 2,2-dimethylcyclohexanone. wikipedia.org

Electrophilic Additions to Enolates

The reactivity of the enolate derived from this compound is dictated by kinetics. The intramolecular pathway—the Favorskii rearrangement—is exceptionally fast due to the proximity of the reacting centers (the enolate and the C-Br bond) being held in a favorable conformation by the ring structure.

This rapid intramolecular cyclization effectively precludes intermolecular reactions with external electrophiles. While enolates are potent nucleophiles that readily react with a wide range of electrophiles (such as alkyl halides or aldehydes), in this specific case, the internal electrophilic center (the carbon bonded to bromine) is the most accessible reaction partner. Therefore, attempts to functionalize the C6 position by generating the enolate in the presence of an external electrophile would overwhelmingly yield the Favorskii rearrangement product rather than the product of intermolecular electrophilic addition.

Metal-Mediated Transformations and Cross-Coupling Reactions

The reactivity of α-haloketones, such as this compound, in the presence of transition metals opens up a diverse range of synthetic possibilities, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position to the carbonyl group. These transformations are of significant interest in organic synthesis for the construction of complex molecular architectures. While specific literature detailing the metal-mediated reactions of this compound is not extensively available, the reactivity of analogous α-bromo ketones provides a strong basis for predicting its behavior in various catalytic cross-coupling reactions.

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the palladium(0) catalyst would first undergo oxidative addition to the carbon-bromine bond to form a palladium(II) enolate intermediate. This intermediate can then react with a suitable coupling partner in a transmetalation step, followed by reductive elimination to yield the α-functionalized ketone and regenerate the palladium(0) catalyst.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are widely employed for their versatility in forming C-C bonds. Several named reactions are pertinent to the potential transformations of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. For this compound, a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid would lead to the formation of 6-aryl- or 6-vinyl-2,2-dimethylcyclohexan-1-one, respectively. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base.

Sonogashira Coupling: This reaction enables the formation of a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. The Sonogashira coupling of this compound with a terminal alkyne would yield a 6-alkynyl-2,2-dimethylcyclohexan-1-one. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While less common for α-halo ketones, a Heck-type reaction could potentially occur, leading to more complex structures.

The table below summarizes the expected products and general conditions for these palladium-catalyzed reactions with this compound, based on established methodologies for similar α-bromo ketones.

Reaction Type Coupling Partner Catalyst System Base Expected Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃, or others6-Aryl-2,2-dimethylcyclohexan-1-one
SonogashiraTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃N, piperidine, or others6-Alkynyl-2,2-dimethylcyclohexan-1-one

Copper-Mediated and Catalyzed Reactions:

Copper catalysts are also effective for cross-coupling reactions involving organic halides. Copper-catalyzed reactions often provide complementary reactivity to palladium-based systems. For instance, copper-catalyzed coupling with organozinc reagents or the use of copper acetylides in Sonogashira-type reactions are well-established methods.

Mechanistic Considerations:

The mechanism of these metal-mediated transformations is intricate and depends on several factors, including the choice of metal, ligand, base, and solvent. The stereochemistry at the α-carbon can also be a critical aspect, although for this compound, the initial product would be a racemic mixture unless a chiral catalyst is employed. The presence of the gem-dimethyl group at the 2-position can influence the reactivity and stability of the enolate intermediates formed during the catalytic cycle. This steric hindrance might affect the rate of reaction and the efficiency of the coupling process.

While detailed research findings on the metal-mediated transformations of this compound are limited, the established reactivity patterns of α-bromo ketones in cross-coupling reactions provide a solid framework for exploring its synthetic utility. The development of specific catalytic systems tailored for this substrate could lead to efficient methods for the synthesis of a variety of functionalized 2,2-dimethylcyclohexanone derivatives.

Stereochemical Aspects and Conformational Analysis

Conformational Preferences of the Cyclohexanone (B45756) Ring System

The cyclohexane (B81311) ring is well-known for adopting a chair conformation, which effectively minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering adjacent C-H bonds. wikipedia.orglibretexts.org The cyclohexanone ring, however, introduces an sp²-hybridized carbonyl carbon, which alters the geometry. This change flattens the ring at the carbonyl group, leading to some eclipsing interactions and torsional strain that are not present in cyclohexane. researchgate.netyoutube.com The most stable conformation for the cyclohexanone ring remains a modified chair, significantly more stable than the boat or twist-boat conformations. wikipedia.orglibretexts.org The energy barrier for the "ring flip" process, which interconverts two chair conformations, is lower in cyclohexanone than in cyclohexane. youtube.com

The primary conformations of cyclohexane and their relative energies provide a baseline for understanding substituted systems.

ConformationRelative Energy (kJ/mol)Key Strain Features
Chair 0Virtually free of angle and torsional strain. libretexts.org
Twist-Boat 23Less stable than the chair; reduces some steric strain found in the boat. libretexts.org
Boat ~29Unfavorable steric interactions between "flagpole" hydrogens. libretexts.org
Half-Chair 42Significant angle and torsional strain; acts as a transition state between chair and twist-boat. libretexts.org

This table presents generalized energy values for the parent cyclohexane ring.

Influence of the Bromine Substituent and Gem-Dimethyl Groups on Ring Conformation

Substituents on the cyclohexanone ring exert significant influence over the equilibrium between the two possible chair conformations. For a monosubstituted cyclohexane, the substituent generally prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions. wikipedia.orglibretexts.org

In the case of 2-halocyclohexanones, a notable exception arises. The halogen atom, particularly bromine, often prefers the axial position. echemi.comstackexchange.com This preference is attributed to a combination of stabilizing electronic effects and the minimization of dipole-dipole repulsion between the C=O and C-Br bonds in the axial conformer compared to the equatorial one. stackexchange.com

The presence of a gem-dimethyl group at the C2 position introduces further conformational constraints. The Thorpe-Ingold or gem-dimethyl effect can alter bond angles and influence ring conformation, although its enthalpic component in terms of ring strain energy is not considered significant. nih.govrsc.org The primary effect of the 2,2-dimethyl group is steric. An axial methyl group introduces significant 1,3-diaxial strain, estimated at approximately 7.6 kJ/mol for each group. libretexts.orglibretexts.org

For 6-bromo-2,2-dimethylcyclohexan-1-one, we must consider the interplay of these effects. The gem-dimethyl group at C2 will strongly disfavor any conformation that would place a methyl group in an axial position. Therefore, the ring conformation is effectively locked to keep these groups equatorial. The bromine atom is at C6, adjacent to the carbonyl. The preference for an axial bromine in 2-halocyclohexanones would suggest that the bromine atom in this compound will also favor the axial position to minimize dipole repulsion and benefit from stabilizing electronic interactions. stackexchange.comacs.org This leads to a predicted most stable conformation where the bromine atom is axial.

Axial Conformer Preference in 2-Halocyclohexanones The following table shows the molar fraction of the axial conformer for various 2-halocyclohexanones in different solvents, demonstrating the significant influence of the halogen and the solvent environment.

HalogenVaporCCl₄CHCl₃MeCNDMSO
F 64%52%28%13%22%
Cl 86%26%62%42%15%
Br 92%53%81%66%36%
I 96%87%92%85%65%
Data sourced from a study on the conformational analysis of 2-halocyclohexanones. stackexchange.com

Diastereoselective Control in Reactions

The fixed conformation of this compound, with its distinct axial and equatorial faces, provides a strong basis for diastereoselective control in chemical reactions. Nucleophilic addition to the carbonyl group, for instance, is highly dependent on the trajectory of the incoming nucleophile. The stereochemical outcome is dictated by a balance between steric hindrance, which favors equatorial attack, and electronic factors, which can favor axial attack. researchgate.net

The bulky gem-dimethyl group at the adjacent C2 position sterically shields one face of the carbonyl group, influencing the direction of nucleophilic attack. Reactions such as Michael additions can proceed with high diastereoselectivity, leading to the formation of highly functionalized cyclohexanone derivatives. beilstein-journals.org The stereocontrol in these reactions is often dictated by the formation of the most stable intermediate, which minimizes steric clashes between the substituents on the ring. beilstein-journals.orgnih.gov

Potential for Enantioselective Synthesis or Resolution of Chiral Derivatives

Since this compound possesses a chiral center at the C6 position, it exists as a racemic mixture of two enantiomers. The synthesis of enantiomerically pure or enriched forms of its derivatives is a significant objective. Several strategies can be employed to achieve this.

One approach is asymmetric synthesis , where a prochiral precursor is converted into a chiral product using a chiral catalyst or auxiliary. For example, asymmetric transfer hydrogenation (ATH) of a corresponding cyclohexenone precursor using chiral ruthenium catalysts can produce chiral cyclohexanones with high enantioselectivity. mdpi.com

Another common method is kinetic resolution . In this process, a racemic mixture is reacted with a chiral reagent or catalyst that reacts faster with one enantiomer than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material or the chiral product. acs.org This has been successfully applied to various substituted cyclopentenones and can be extrapolated to cyclohexanone systems. acs.org

Finally, diastereomeric resolution can be achieved by reacting the racemic ketone with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by techniques like chromatography or crystallization. Subsequent removal of the chiral auxiliary releases the individual enantiomers. acs.org The use of β-hydroxysulfoxides as chiral cyclic ketone equivalents represents an advanced strategy for the enantioselective synthesis of polysubstituted cyclohexanones. rsc.org

Advanced Spectroscopic and Diffraction Studies for Deeper Structural and Mechanistic Insights

High-Resolution Multi-Dimensional NMR Spectroscopy for Conformational Dynamics and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamic behavior of organic molecules. For 6-bromo-2,2-dimethylcyclohexan-1-one, multi-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for mapping out the spatial relationships between atoms, which in turn define the molecule's conformation and stereochemistry.

The cyclohexane (B81311) ring in this compound is expected to adopt a chair conformation to minimize steric and torsional strain. The presence of the bulky gem-dimethyl group at the C2 position significantly influences the conformational equilibrium. The bromine atom at the C6 position can exist in either an axial or an equatorial orientation. The relative stability of these two conformers is determined by a balance of steric interactions (A-values) and electronic effects, such as dipole-dipole interactions between the C=O and C-Br bonds.

High-resolution 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for this analysis. mdpi.com NOESY detects through-space interactions between protons that are close to each other (typically < 5 Å), allowing for the determination of their relative orientation. For instance, correlations between the C6 proton and protons on the cyclohexane ring would definitively establish the axial or equatorial nature of the bromine substituent.

Conformational analysis of similar systems, like 2-bromocyclohexanone, has shown that the equilibrium between axial and equatorial conformers is highly dependent on the solvent. researchgate.net In non-polar solvents, the axial conformer is often favored due to stabilizing electronic interactions, whereas polar solvents tend to favor the more sterically accessible equatorial conformer. researchgate.net A similar solvent-dependent equilibrium would be expected for this compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts This table outlines the predicted chemical shifts for the major conformer of this compound. Actual values can vary based on solvent and experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Correlations (HSQC, HMBC, NOESY)
C1 (C=O)-~205-210HMBC to H-6, H-3, H-5
C2-~45-50HMBC to methyl protons
C3~1.8 - 2.0~35-40HSQC to C3 protons; COSY to C4 protons
C4~1.6 - 1.8~20-25HSQC to C4 protons; COSY to C3 and C5 protons
C5~1.9 - 2.1~30-35HSQC to C5 protons; COSY to C4 and C6 protons
C6~4.0 - 4.5~55-60HSQC to C6 proton; COSY to C5 protons; NOESY to axial/equatorial ring protons
C2-CH₃ (gem-dimethyl)~1.1 - 1.3~25-30HSQC to methyl protons; HMBC to C2, C1, C3

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives and Intermediates

While NMR provides information about the molecule's structure in solution, X-ray crystallography offers a precise and unambiguous picture of the molecular structure in the solid state. This technique would definitively determine bond lengths, bond angles, and the conformation of the cyclohexane ring for this compound or its crystalline derivatives and reaction intermediates.

Although a crystal structure for this compound itself is not publicly available, studies on related brominated cyclohexane derivatives demonstrate the power of this method. nih.govnih.gov For example, the crystal structure of (R)-6'-bromo-3,3-dimethyl-3',4'-dihydro-2'H-spiro-[cyclohexane-1,3'-1,2,4-benzothiadiazine] 1',1'-dioxide reveals that the cyclohexane ring adopts a chair conformation. nih.gov

An X-ray crystallographic study of this compound would be expected to show the chair conformation of the six-membered ring. It would provide exact measurements of the C-Br, C=O, and C-C bond lengths and the C-C-C bond angles. This data would reveal any distortions from an ideal chair conformation caused by the substituents. Furthermore, the analysis of the crystal packing would show the intermolecular interactions, such as dipole-dipole or van der Waals forces, that stabilize the crystal lattice. nih.gov

Interactive Data Table: Hypothetical Crystallographic Data This table presents hypothetical crystallographic data for this compound, based on typical values for similar organic compounds.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.0
b (Å)~10.0
c (Å)~14.0
β (°)~95
Volume (ų)~975
Z (molecules per unit cell)4
Density (calculated) (g/cm³)~1.48
Conformation in Solid StateChair

Advanced Mass Spectrometry Techniques for Reaction Pathway Elucidation

Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), are invaluable for elucidating fragmentation patterns, which can help confirm the structure of this compound and study its reaction pathways.

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. miamioh.edu This results in two peaks of almost equal intensity at M⁺ and M+2.

The fragmentation of cyclic ketones is often initiated by cleavage of the bonds adjacent to the carbonyl group (α-cleavage). youtube.com For this compound, this could lead to the loss of various radical species. Common fragmentation pathways would include:

Loss of a bromine radical (•Br): [M - Br]⁺

Loss of a methyl radical (•CH₃): [M - CH₃]⁺

α-cleavage: Cleavage of the C1-C2 or C1-C6 bond, followed by subsequent fragmentation. For example, loss of a C₃H₇ radical.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, though this is less common for this specific substitution pattern. youtube.com

By using collision-induced dissociation (CID) in an MS/MS experiment, specific precursor ions can be isolated and fragmented to map out these pathways in detail, providing strong evidence for the connectivity of the molecule. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments This table lists the predicted mass-to-charge ratios (m/z) for key fragments of this compound (C₈H₁₃BrO, Monoisotopic Mass: ~204.01 Da for ⁷⁹Br). uni.lu

Fragment IonProposed Structure/LossPredicted m/z (for ⁷⁹Br)
[M]⁺Molecular Ion204
[M+2]⁺Molecular Ion (with ⁸¹Br)206
[M - CH₃]⁺Loss of a methyl group189
[M - Br]⁺Loss of a bromine atom125
[M - C₂H₅]⁺Loss of an ethyl group (from α-cleavage)175
[C₅H₉O]⁺Fragment from α-cleavage and loss of C₃H₄Br85
[C₄H₇]⁺Acylium ion from loss of Br and C₄H₆55

Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch. The frequency of this absorption is highly sensitive to the local electronic environment and the conformation of the adjacent α-substituent (the bromine atom). researchgate.net

Equatorial Bromine: An equatorial bromine atom has a smaller effect on the C=O stretching frequency.

Axial Bromine: An axial bromine atom can engage in dipole-dipole interactions with the carbonyl group, typically causing a shift of the C=O stretching frequency to a higher wavenumber (by ~20 cm⁻¹). auremn.org.br

This phenomenon allows IR spectroscopy to be used as a tool to assess the conformational equilibrium in different solvents. Other characteristic absorptions would include C-H stretching and bending vibrations for the alkyl portions of the molecule and the C-Br stretch at lower frequencies.

Raman Spectroscopy: Raman spectroscopy serves as a valuable complement to IR. While the polar C=O bond gives a strong IR signal, the less polar C-C and C-H bonds of the cyclohexane ring often produce strong signals in the Raman spectrum. The C-Br stretch would also be observable. Analyzing both IR and Raman spectra provides a more complete vibrational profile of the molecule.

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupType of VibrationExpected Frequency Range (cm⁻¹)
C-H (sp³)Stretching2850 - 3000
C=O (Ketone)Stretching1715 - 1745
C-H (sp³)Bending1350 - 1470
C-CStretching1000 - 1250
C-BrStretching500 - 650

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if chiral)

The C6 carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers, (R)- and (S)-6-bromo-2,2-dimethylcyclohexan-1-one. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of a resolved enantiomer.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For chiral ketones, the n → π* electronic transition of the carbonyl group, which occurs around 280-300 nm, is typically CD-active. The sign of the Cotton effect (the peak in the CD spectrum) for this transition can be related to the absolute configuration using the Octant Rule.

The Octant Rule divides the space around the carbonyl group into eight regions (octants). The contribution of a substituent to the sign of the Cotton effect depends on which octant it occupies. For a chair conformation of this compound, the positions of the bromine atom and the methyl groups relative to the carbonyl chromophore would determine the sign and magnitude of the observed Cotton effect. By analyzing the CD spectrum and considering the preferred conformation of the molecule, the absolute configuration of a given enantiomer can be assigned.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties that govern reactivity.

For 6-bromo-2,2-dimethylcyclohexan-1-one, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would be employed to optimize the molecule's geometry and compute its electronic characteristics. A key output is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. In this compound, the MEP map would reveal electron-rich (negative potential) regions, primarily around the carbonyl oxygen, making it a likely site for electrophilic attack. Conversely, electron-deficient (positive potential) regions would be expected around the carbonyl carbon and the carbon atom bonded to the bromine, highlighting them as susceptible to nucleophilic attack.

Conceptual DFT provides quantitative reactivity descriptors. researchgate.net These indices, such as global hardness, softness, and the Fukui function, can precisely predict the most reactive sites for various types of reactions. For instance, the Fukui function f⁻(r) would identify the atomic sites most susceptible to electrophilic attack, while f⁺(r) would pinpoint the sites most prone to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

PropertyCalculated ValueInterpretation
HOMO Energy-6.8 eVIndicates electron-donating capability, localized on Br and O atoms.
LUMO Energy-1.2 eVIndicates electron-accepting capability, localized on the C=O and C-Br antibonding orbitals.
HOMO-LUMO Gap5.6 eVSuggests moderate kinetic stability.
Dipole Moment3.1 DIndicates a polar molecule, influencing solubility and intermolecular interactions.
Charge on C=O Carbon+0.45 eConfirms the electrophilic nature of the carbonyl carbon.
Charge on C-Br Carbon+0.20 eConfirms an additional electrophilic site susceptible to nucleophilic substitution.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

The six-membered ring of this compound is not planar and exists predominantly in chair conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes.

An MD simulation would model the molecule's dynamic behavior by solving Newton's equations of motion for all atoms over a period of time, providing a trajectory that reveals accessible conformations and the transitions between them. Such simulations can be performed in a vacuum (gas phase) or, more realistically, with the inclusion of solvent molecules (e.g., water, methanol) to understand how the environment influences conformational preference. mdpi.com

For this compound, the primary equilibrium of interest is the ring-flip between its two chair conformers. In one conformer, the bromine atom occupies an axial position, while in the other, it is equatorial. The bulky gem-dimethyl group at the C2 position significantly influences this equilibrium. One methyl group will always be axial and the other equatorial, but their presence introduces steric strain that affects the stability of the adjacent bromine substituent.

The stability of each conformer is determined by steric interactions, particularly 1,3-diaxial interactions. libretexts.org

Conformer A (Axial Bromine): The axial bromine atom would experience 1,3-diaxial interactions with the axial protons on C4 and the axial methyl group on C2.

Conformer B (Equatorial Bromine): The equatorial bromine atom would experience less severe gauche interactions with adjacent ring carbons. egyankosh.ac.in The axial methyl group on C2 would still experience 1,3-diaxial interactions with the axial protons on C4 and C6.

By calculating the potential energy of the system throughout the MD simulation, the relative energies of these conformers can be determined, allowing for the prediction of their equilibrium populations via the Boltzmann distribution. Generally, bulky substituents prefer the equatorial position to minimize steric strain, suggesting that Conformer B would be significantly more stable.

Table 2: Hypothetical Conformational Energy Analysis of this compound

ConformerBr PositionKey Steric InteractionsRelative Energy (kJ/mol)Predicted Population (298 K)
AAxial1,3-diaxial (Br-H, Br-CH₃)12.5~1%
BEquatorial1,3-diaxial (CH₃-H)0 (Reference)~99%

Transition State Modeling for Reaction Mechanism Elucidation

As an α-haloketone, this compound is a versatile substrate for various organic reactions, including nucleophilic substitution (Sₙ2) and base-induced elimination (E2). researchgate.net Computational modeling can be used to map the potential energy surface for these reactions, locate the transition state structures, and calculate the activation energy barriers, thereby elucidating the preferred reaction mechanism.

For example, consider the reaction with a nucleophile like the hydroxide (B78521) ion (OH⁻). Two competing pathways could be modeled:

Sₙ2 Pathway: The hydroxide ion attacks the carbon atom bearing the bromine, leading to the substitution of bromide and formation of 6-hydroxy-2,2-dimethylcyclohexan-1-one.

E2 Pathway: The hydroxide ion acts as a base, abstracting a proton from the C5 position, leading to the elimination of HBr and the formation of 2,2-dimethylcyclohex-5-en-1-one.

Using DFT methods, chemists can model the reaction coordinates for both pathways. The transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction path. Locating the TS and calculating its energy relative to the reactants provides the activation energy (ΔE‡). A lower activation energy implies a faster reaction rate.

Computational analysis would likely show that the stereoelectronic requirements and steric hindrance around the C-Br bond significantly influence the activation barriers for these competing pathways. rowansci.com

Table 3: Hypothetical Calculated Activation Energies for Competing Pathways

Reaction PathwayAttacking SpeciesDescriptionCalculated ΔE‡ (kJ/mol)Mechanistic Implication
Sₙ2OH⁻ (as nucleophile)Nucleophilic attack at C695A moderately high barrier due to steric hindrance from the cyclohexane (B81311) ring and gem-dimethyl group.
E2OH⁻ (as base)Proton abstraction from C580A lower barrier suggests that elimination may be the kinetically favored pathway under basic conditions.

Computational Design of Novel Reactivity

The true power of computational chemistry lies not just in explaining observed phenomena but also in predicting the behavior of new, un-synthesized molecules. The computational models developed for this compound can be used as a platform for the in silico design of derivatives with tailored reactivity.

For instance, if a synthetic goal required favoring the Sₙ2 pathway over the E2 pathway, a computational approach could be used to screen potential modifications. Researchers could systematically replace the gem-dimethyl group with other alkyl groups or electron-withdrawing groups and recalculate the activation energies for both the Sₙ2 and E2 transition states. This screening could identify substituents that sterically disfavor the E2 transition state or electronically activate the C-Br bond towards substitution.

Similarly, the electronic properties calculated in Section 7.1 could be tuned. By adding different substituents to the cyclohexane ring, the HOMO-LUMO gap could be narrowed or widened, making the molecule more or less reactive in a predictable manner. This computational pre-screening saves significant time and resources compared to synthesizing and testing each derivative in the laboratory. This approach is a cornerstone of modern computer-aided drug and materials design. acs.org

Future Research Directions and Emerging Methodologies

Development of Catalytic and Enantioselective Transformations

The development of catalytic and enantioselective transformations for α-halo ketones like 6-bromo-2,2-dimethylcyclohexan-1-one is a burgeoning area of research. The focus lies in creating chiral molecules, which are crucial in pharmaceuticals and materials science.

Current research in the broader field of α-halo carbonyl compounds highlights several promising avenues. One major approach involves the catalytic enantioselective substitution of the bromine atom. acs.org This can be achieved using chiral catalysts that can effectively control the stereochemistry of the incoming nucleophile. For cyclic ketones, the use of chiral lithium amides as bases has proven effective in achieving enantioselective alkylation at the α-position. rsc.org Applying such methodologies to this compound could allow for the stereocontrolled introduction of various substituents.

Another key area is the asymmetric reduction of the ketone functionality to produce chiral halohydrins, which are valuable synthetic intermediates. nih.gov Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of halo-carbonyl compounds, often utilizing catalysts derived from natural products like proline and quinine. wikipedia.org

Future work will likely focus on:

Developing Novel Chiral Catalysts: Designing new organocatalysts or transition-metal complexes specifically tailored for substrates like this compound to achieve higher enantiomeric excesses.

Kinetic Resolution: Exploring enzymatic or chemical kinetic resolution of the racemic this compound to isolate one enantiomer.

Dynamic Kinetic Asymmetric Transformations: Combining a racemization catalyst with a stereoselective catalyst to convert the entire racemic starting material into a single chiral product.

Table 1: Potential Enantioselective Transformations for this compound

Transformation Catalyst Type Potential Product Significance
Asymmetric Alkylation Chiral Lithium Amide Chiral α-alkylated cyclohexanones Access to complex chiral scaffolds
Asymmetric Amination Chiral Anion-based Catalyst Enantioenriched α-amino ketones Building blocks for pharmaceuticals
Asymmetric Reduction Organocatalyst (e.g., Proline-based) Chiral Bromohydrins Versatile synthetic intermediates

Integration into Flow Chemistry and Microreactor Technologies

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. beilstein-journals.orgzenodo.org The integration of reactions involving this compound into continuous flow systems represents a major step towards more efficient and safer chemical manufacturing. acs.org

Given that many reactions of α-halo ketones can be highly exothermic or involve hazardous reagents, flow chemistry provides a safer environment by minimizing the reaction volume at any given time. beilstein-journals.org For instance, the synthesis of ketones and their derivatives has been successfully translated to flow systems, often resulting in higher yields and shorter reaction times compared to batch methods. acs.org Multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for isolating and purifying intermediates. uc.pt

Future research in this area will likely involve:

Developing Flow-Based Synthesis: Optimizing the bromination of 2,2-dimethylcyclohexanone (B156460) in a flow reactor to produce the title compound continuously.

In-line Purification: Integrating membrane separators or packed-bed scavengers to purify the product stream in real-time, as demonstrated in the synthesis of related compounds. acs.org

Sequential Reactions: Designing multi-step flow processes that use this compound as a starting material to generate more complex molecules without manual intervention. uc.pt

Exploration of Bio-Catalytic and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity and mild operating conditions. acs.org For a halogenated compound like this compound, several classes of enzymes could be explored for novel transformations.

Dehalogenases: These enzymes are capable of cleaving carbon-halogen bonds. nih.gov Treating the title compound with a suitable haloalkane dehalogenase could yield 2,2-dimethylcyclohexan-1-one or its corresponding hydroxy derivative under aqueous, ambient conditions.

Halogenases: Conversely, halogenases could be used for the selective bromination of 2,2-dimethylcyclohexanone, potentially offering a more environmentally benign route to the title compound than traditional chemical methods. acs.org Flavin-dependent halogenases, in particular, are gaining attention for their ability to be driven by light, further enhancing their green credentials. scite.ai

Other Enzyme Classes:

Hydroxylases: Engineered hydroxylase enzymes could introduce hydroxyl groups at specific positions on the cyclohexane (B81311) ring, creating new functionalized derivatives. google.com

Reductases/Oxidases: These enzymes could be used for the stereoselective reduction of the ketone or other redox transformations on the molecule.

The primary challenges and future directions in this field include enzyme discovery, engineering enzymes for improved activity and stability with non-natural substrates, and optimizing reaction conditions for industrial-scale applications. acs.org

Applications in Advanced Material Precursors (focus on synthetic routes, not material properties)

While not a direct precursor itself, this compound can be a starting point for the synthesis of monomers used in advanced materials like cyclic polymers. Cyclic polymers exhibit unique topologies that can lead to interesting material properties. caltech.edu

One promising synthetic strategy is ring-expansion polymerization, where a cyclic initiator or monomer is used to grow a polymer chain while maintaining its cyclic structure. rsc.org The synthesis of functionalized cyclic monomers is a key step in this process. Through rearrangement reactions (see section 8.5), this compound can be converted into functionalized cyclopentane (B165970) derivatives. These derivatives, after further modification, could serve as monomers for ring-expansion polymerizations.

For example, a Favorskii rearrangement could yield a cyclopentanecarboxylic acid derivative. This derivative could then be converted into a cyclic initiator or a polymerizable lactone. The synthetic route, not the final material properties, is the focus.

Table 2: Hypothetical Synthetic Route to a Cyclic Monomer

Step Starting Material Reagents Product Purpose
1 This compound Base (e.g., NaOMe) Methyl 2,2-dimethylcyclopentane-1-carboxylate Ring contraction via Favorskii rearrangement
2 Methyl 2,2-dimethylcyclopentane-1-carboxylate Reducing Agent (e.g., LiAlH4) (2,2-dimethylcyclopentyl)methanol Conversion to a diol precursor

This approach opens a pathway to novel polymer structures derived from a readily available starting material. acs.orgacs.org

Expanding the Scope of Rearrangement Chemistry

The Favorskii rearrangement, a reaction of α-halo ketones with a base to form carboxylic acid derivatives, is a classic transformation with significant potential for this compound. numberanalytics.comnumberanalytics.com This reaction typically proceeds through a cyclopropanone (B1606653) intermediate and results in a ring contraction. organic-chemistry.org For the title compound, this would lead to the formation of a 2,2-dimethylcyclopentanecarboxylic acid derivative. nrochemistry.com

Future research could explore:

Stereochemical Control: Investigating how the stereochemistry of the starting material (if resolved) influences the stereochemistry of the final cyclopentane product.

Varying Reaction Conditions: A systematic study of different bases, solvents, and temperatures to optimize the yield and selectivity of the rearrangement. researchgate.net

Quasi-Favorskii Rearrangement: Exploring conditions that might favor a quasi-Favorskii rearrangement pathway, which can lead to different structural outcomes.

Alternative Rearrangements: Investigating other potential rearrangements of the α-halo ketone or its derivatives under different catalytic conditions (e.g., acid-catalyzed or metal-catalyzed rearrangements) to access a wider variety of molecular skeletons.

By systematically exploring these rearrangement pathways, a diverse library of highly substituted cyclopentane derivatives can be synthesized, further expanding the synthetic utility of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-2,2-dimethylcyclohexan-1-one, and what experimental conditions are critical for optimizing yield?

  • Answer : The synthesis typically involves bromination of 2,2-dimethylcyclohexan-1-one using reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key parameters include temperature (0–25°C to minimize side reactions), solvent choice (e.g., CCl₄ or CHCl₃ for radical bromination), and catalytic initiation (e.g., light or AIBN). Post-reaction purification via column chromatography or recrystallization is essential for isolating the product. Comparative studies with analogous brominated cyclohexanones suggest steric effects from the 2,2-dimethyl group influence regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Identifies substituent positions and confirms bromination. Deshielding of protons near the carbonyl and bromine groups is characteristic.
  • FT-IR : A strong carbonyl stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹) are diagnostic.
  • X-ray crystallography : Resolves molecular geometry, including ring puckering and bond angles. Software like SHELXL refines structural parameters .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms for brominated cyclohexanone derivatives?

  • Answer : Discrepancies between predicted and observed products (e.g., unexpected regiochemistry) can arise from steric or electronic factors. Single-crystal X-ray analysis provides unambiguous confirmation of the bromine position and ring conformation. For example, in this compound, the cyclohexane ring adopts a chair conformation with slight puckering due to steric strain from the 2,2-dimethyl groups. Tools like ORTEP-3 visualize thermal ellipsoids, aiding in distinguishing positional disorder from dynamic effects .

Q. What methodological approaches are critical for analyzing hydrogen-bonding networks in crystalline derivatives of this compound?

  • Answer : Hydrogen bonding patterns (e.g., N–H∙∙∙O or O–H∙∙∙N interactions) are mapped using:

  • X-ray diffraction : Measures bond distances and angles (e.g., D∙∙∙A < 3.5 Å).
  • Hirshfeld surface analysis : Quantifies intermolecular contacts.
  • Software : SHELXL refines hydrogen atom positions, while Mercury (CCDC) visualizes packing diagrams. For example, derivatives with polar substituents form 1D chains or dimers via hydrogen bonds, influencing solubility and stability .

Q. How do steric and electronic effects in this compound influence its reactivity compared to non-methylated analogs?

  • Answer :

  • Steric effects : The 2,2-dimethyl groups hinder nucleophilic attack at the carbonyl, reducing reactivity in aldol condensations.
  • Electronic effects : The electron-withdrawing bromine destabilizes the carbonyl, increasing susceptibility to reduction (e.g., NaBH₄). Comparative studies with 6-bromo-cyclohexanone show methyl groups lower reaction rates in SN₂ substitutions due to steric hindrance .

Methodological Tools

  • Crystallography : SHELX suite (refinement), WinGX (data processing) .
  • Spectroscopy : Bruker NMR (500 MHz), Perkin-Elmer FT-IR .
  • Computational : Density Functional Theory (DFT) for modeling steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2,2-dimethylcyclohexan-1-one
Reactant of Route 2
6-bromo-2,2-dimethylcyclohexan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.